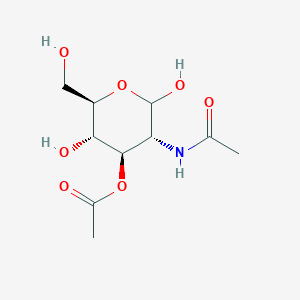

2-乙酰氨基-3-O-乙酰-2-脱氧-D-葡萄糖吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is a compound with the empirical formula C10H17NO7 and a molecular weight of 263.24 . It is known as a pivotal element in the synthesis of diverse pharmaceutical medications and holds significant prominence within the biomedical sector due to its remarkable medicinal attributes against bacterial and fungal afflictions .

Molecular Structure Analysis

The molecular structure of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose can be represented by the SMILES stringCC(N[C@H]1C@H=O)O)CO)O)=O . The InChI key is YNJNXDFAPWSUSI-IGORNWKESA-N . Physical And Chemical Properties Analysis

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学研究应用

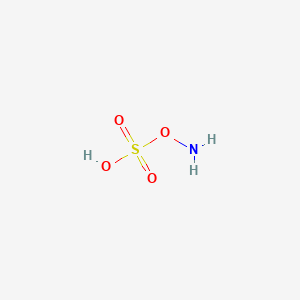

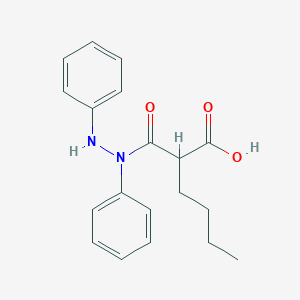

Inhibitor of Human OGA and HexB Enzymes

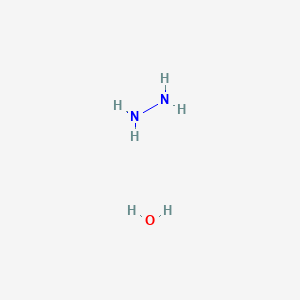

2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, which can be prepared from D-glucosamine, have been found to be potent inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA, GH84) and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .

Synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate

Phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group can lead to the formation of previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . This compound has potential applications in the field of organic chemistry .

Development of Membrane Sugar and Nucleotide Sugar Analogs

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose can be used in the development of membrane sugar and nucleotide sugar analogs, which can potentially inhibit or modify cellular glycoconjugates .

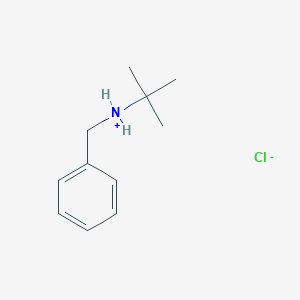

Synthesis of β-Glycosides

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride can be used in the synthesis of β-glycosides . For example, mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with this compound in refluxing 1,2-dichloroethane gave the corresponding β-glycosides in good yields .

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . Precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .

作用机制

Target of Action

The primary targets of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes play a crucial role in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .

Mode of Action

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose interacts with its targets, hOGA and hHexB, resulting in potent nanomolar competitive inhibition of both enzymes .

Biochemical Pathways

The compound affects the biochemical pathways involving hOGA and hHexB enzymes. It competes for the same metabolic pathways as D-[3H]glucosamine, reducing its incorporation into isolated glycosaminoglycans (GAGs) .

Pharmacokinetics

Its bioavailability is likely influenced by its competitive inhibition of hoga and hhexb enzymes .

Result of Action

The molecular and cellular effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose’s action include a reduction in D-[3H]glucosamine incorporation into isolated GAGs . This suggests that the compound may have potential applications in the treatment of diseases related to these biochemical pathways .

属性

IUPAC Name |

[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJNXDFAPWSUSI-WWGUJXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)